molecular formula C16H23N5O3S B5233624 N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide

Cat. No.: B5233624
M. Wt: 365.5 g/mol
InChI Key: VRGOMASQFNPMJP-UHFFFAOYSA-N
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Description

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide is a complex organic compound with a molecular formula of C18H27N5O3S . This compound is known for its unique structure, which includes a benzodiazole ring, a piperazine moiety, and a methanesulfonyl group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide typically involves multiple stepsThe final step involves the acylation of the compound to form the acetamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the nitro group can yield amine derivatives .

Scientific Research Applications

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and piperazine-containing molecules. Some examples are:

Uniqueness

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, in particular, is known for its strong electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

N-[1-methyl-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-12(22)17-13-4-5-15-14(10-13)18-16(19(15)2)11-20-6-8-21(9-7-20)25(3,23)24/h4-5,10H,6-9,11H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGOMASQFNPMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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